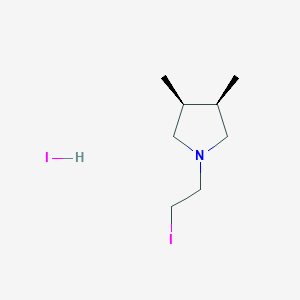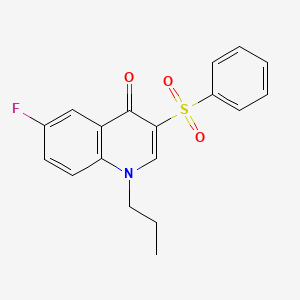
3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Benzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a benzenesulfonyl group, a fluoro group, a propyl group, and a quinolinone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are often synthesized through reactions with amines and alcohols . A similar compound, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Chemical Reactions Analysis
Benzenesulfonyl chloride, a related compound, reacts with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .Applications De Recherche Scientifique
Fluorescent Probes for Metal Ions
Compounds with a benzenesulfonyl moiety have been explored for their potential as fluorescent probes for detecting metal ions. A study by Aoki et al. (2008) detailed the design and synthesis of a caged Zn2+ probe with a benzenesulfonyl group, demonstrating its application in improving cell membrane permeation and enabling the sensitive detection of zinc ions through fluorescence emission upon zinc addition. This application is critical for biological and medical research, where accurate and sensitive detection of metal ions can provide insights into cellular processes and disease mechanisms (Aoki et al., 2008).
Anticancer Agents
The tetrahydroisoquinoline moiety, closely related to the queried compound, has been found in several biologically active molecules, making derivatives excellent candidates as potential pharmaceutical agents. Research by Redda et al. (2010) on substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents emphasizes the relevance of such structures in the development of novel and safer anticancer drugs. This study underscores the ongoing efforts to leverage chemical synthesis in discovering therapeutic agents against cancer (Redda, Gangapuram, & Ardley, 2010).
Nonlinear Optical Materials
Benzenesulfonyl-containing compounds have also been investigated for their nonlinear optical properties. Ruanwas et al. (2010) synthesized and characterized compounds with substituted benzenesulfonate groups, revealing their potential for optical limiting applications. These findings highlight the utility of such compounds in materials science, where developing materials with unique optical properties is crucial for advancing optical technologies (Ruanwas et al., 2010).
Crystal Structure Analysis
Research into the crystal structures of carbazole derivatives, including those with a benzenesulfonyl group, provides valuable insights into the molecular geometry and intermolecular interactions of these compounds. Such studies are fundamental in the field of crystallography and materials science, aiding in the understanding of molecular assembly and its impact on material properties. Madhan et al. (2022) detailed the crystal structures of new carbazole derivatives, offering a basis for further exploration of these compounds in various applications (Madhan, Nizammohideen, Pavunkumar, & MohanaKrishnan, 2022).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-2-10-20-12-17(24(22,23)14-6-4-3-5-7-14)18(21)15-11-13(19)8-9-16(15)20/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJWCKKDMWNRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

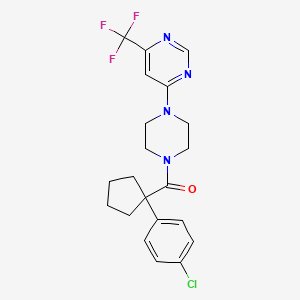
![3,6-dichloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-2-carboxamide](/img/structure/B2718451.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)
![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)
![3-(4-(dimethylamino)phenyl)-2-phenyl-5-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2718457.png)
![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)



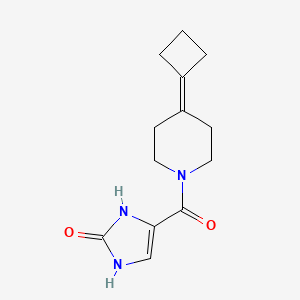
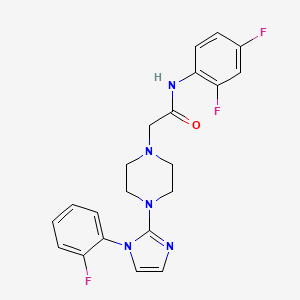
![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)
